molecular formula C22H14BrCl3N2O B12001913 2-(4-Bromophenyl)-9-chloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(4-Bromophenyl)-9-chloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12001913
M. Wt: 508.6 g/mol
InChI Key: MLJBWHSCAYAAOT-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-9-chloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-9-chloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-9-chloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(4-Bromophenyl)-9-chloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-9-chloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-9-chloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H14BrCl3N2O

Molecular Weight

508.6 g/mol

IUPAC Name

2-(4-bromophenyl)-9-chloro-5-(3,4-dichlorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H14BrCl3N2O/c23-14-4-1-12(2-5-14)19-11-20-16-10-15(24)6-8-21(16)29-22(28(20)27-19)13-3-7-17(25)18(26)9-13/h1-10,20,22H,11H2

InChI Key

MLJBWHSCAYAAOT-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=C(C=C4)Br)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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